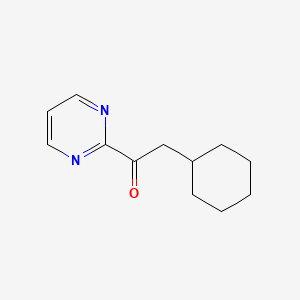![molecular formula C12H9F3N2O B1455464 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde CAS No. 1275308-13-8](/img/structure/B1455464.png)
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde
Overview
Description
“1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocyclic compounds that consist of three carbon atoms and two adjacent nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for functionalized 1-methyl-3/5-trifluoromethyl-1H-pyrazoles involves the introduction of the functional group into the 4-th position of 1-methyl-5-(trifluoromethyl)-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Scientific Research Applications
1. Agrochemical and Medicinal Chemistry
Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs . The synthesis of a new tricyclic, trifluoromethylated indenopyrazole, was reported from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . This isomeric pyrazole was obtained in yields ranging from 4–24% .
2. Drug Discovery
Pyrazoles have a wide range of applications in drug discovery. They are often used as scaffolds in the synthesis of bioactive chemicals . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
3. Coordination Chemistry
In coordination chemistry, pyrazoles are used due to their ability to act as ligands, forming complexes with metals .
4. Organometallic Chemistry
In organometallic chemistry, pyrazoles can form organometallic compounds, which have applications in catalysis .
5. Synthesis of Functionalized Pyrazoles
Pyrazoles can be synthesized through various methods, including the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . This reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
6. Synthesis of Tricyclic, Trifluoromethylated Indenopyrazole
A new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1 H)-one, has been synthesized from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . This isomeric pyrazole was obtained in yields ranging from 4–24% .
7. Medicinal Chemistry
Pyrazoles have potential applications in the medicinal chemistry industry as anti-inflammatory medications and antitumor drugs . Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .
8. Synthesis of Bioactive Chemicals
Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
9. Herbicidal Activity
Some pyrazole compounds have shown inhibitory effect on the roots growth of certain plants, indicating potential use in herbicides .
Safety And Hazards
Future Directions
Pyrazoles have recently gained more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions in the study of pyrazoles and their derivatives may involve further exploration of their synthetic techniques and biological activity .
properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)11-3-1-9(2-4-11)6-17-7-10(8-18)5-16-17/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSQGFHRYKPHDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Ethylsulfanyl)oxan-4-yl]methanamine](/img/structure/B1455381.png)

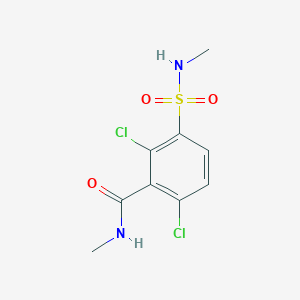
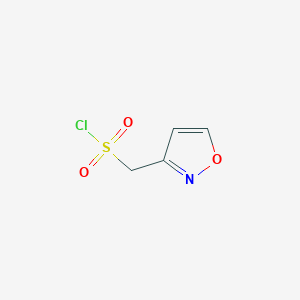

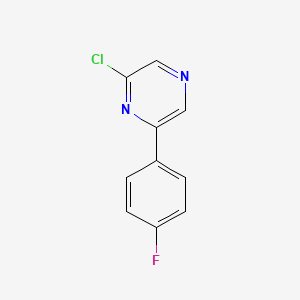
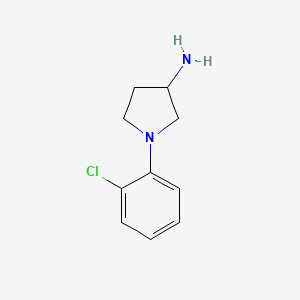

![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)


amine hydrochloride](/img/structure/B1455402.png)

